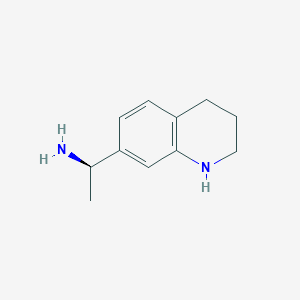
(R)-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine is a chiral compound with significant potential in medicinal chemistry. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of the chiral center at the ethanamine side chain adds to its complexity and potential for selective biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Ethanamine Side Chain: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. One common approach is to use a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is formed.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is scalable and environmentally friendly.
化学反応の分析
Types of Reactions
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the tetrahydroquinoline ring or reduce any functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of N-substituted tetrahydroquinoline derivatives.
科学的研究の応用
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Medicine: Its potential as a drug candidate is significant, particularly in the development of treatments for neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The chiral center allows for selective binding to these targets, which can modulate their activity. This selective interaction is crucial for its potential therapeutic effects, particularly in the central nervous system.
類似化合物との比較
Similar Compounds
(S)-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
Quinoline Derivatives: Compounds with a quinoline core, which may have similar but distinct biological activities.
Tetrahydroisoquinoline Derivatives: Structurally similar compounds with potential therapeutic applications.
Uniqueness
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the tetrahydroquinoline core. This combination allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h4-5,7-8,13H,2-3,6,12H2,1H3/t8-/m1/s1 |
InChIキー |
RFJXYAZIJCETEZ-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=CC2=C(CCCN2)C=C1)N |
正規SMILES |
CC(C1=CC2=C(CCCN2)C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
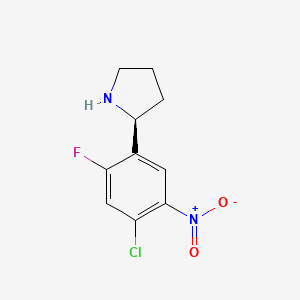
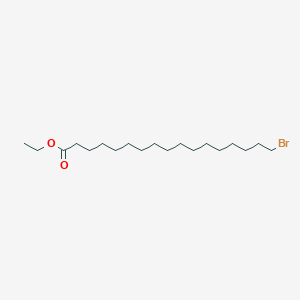
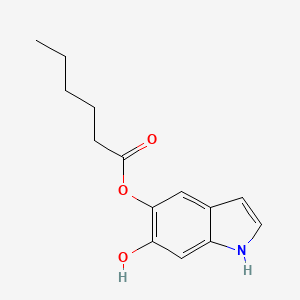
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)

![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
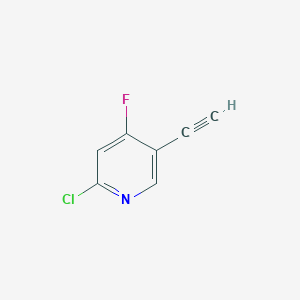


![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
